molecular formula C25H24N2O2 B6517402 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899900-87-9

1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6517402
CAS No.: 899900-87-9
M. Wt: 384.5 g/mol
InChI Key: FYYWZUJYTJGZSO-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-dione core substituted with a (2,5-dimethylphenyl)methyl group at position 1 and a 4-ethylphenyl group at position 3. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL, which is widely utilized for small-molecule refinement .

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-4-19-11-13-21(14-12-19)27-24(28)22-7-5-6-8-23(22)26(25(27)29)16-20-15-17(2)9-10-18(20)3/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYWZUJYTJGZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydroquinazoline-dione scaffold is a versatile platform for chemical modification. Below, key analogs are compared to highlight structural and functional differences:

3-(2-{[(2-methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • Substituents: A (2-methoxyphenyl)methyl group is attached via an ethylamino linker.
  • The ethylamino linker introduces conformational flexibility, which may influence binding interactions.
  • Hypothetical Properties : Increased solubility due to methoxy groups; moderate molecular weight (~380–400 g/mol).

7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • Substituents : A piperazine-carbonyl group linked to a 2,5-dimethylphenyl moiety and a 4-methylphenyl group.
  • Key Features : The piperazine ring introduces basicity, which could enhance solubility in acidic environments. The carbonyl group may participate in hydrogen bonding, affecting target affinity.
  • Reported Data : Molecular weight = 468.55 g/mol; CAS 892276-79-7.

Target Compound: 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • Substituents : Bulky (2,5-dimethylphenyl)methyl and 4-ethylphenyl groups.
  • Steric hindrance from the 2,5-dimethylphenyl group may reduce binding to certain targets.
  • Hypothetical Properties : Molecular weight ~420–440 g/mol; lower solubility in aqueous media compared to methoxy-substituted analogs.

Table 1: Structural and Hypothetical Property Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Impact
Target Compound Tetrahydroquinazoline-2,4-dione 1-(2,5-dimethylphenyl)methyl; 3-(4-ethylphenyl) ~420–440 (estimated) High lipophilicity, steric bulk
Compound from Tetrahydroquinazoline-2,4-dione 3-(2-{[(2-methoxyphenyl)methyl]amino}ethyl) ~380–400 (estimated) Enhanced solubility, flexible linker
Compound from Tetrahydroquinazoline-2,4-dione 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl); 3-(4-methylphenyl) 468.55 Piperazine basicity, hydrogen-bonding ability

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